XLogP3 Hydrophobicity vs. Closest Methyl Homologues
N,N,6-Trimethylpyrazin-2-amine exhibits an XLogP3 of 1.6, which is 0.6 units lower than 2,3,5-trimethylpyrazine (XLogP3 = 2.2) and 0.5 units higher than 2,5-dimethylpyrazine (XLogP3 = 1.1) . This intermediate hydrophobicity is critical for balancing aqueous solubility and matrix partitioning—an attribute not achievable by simple methyl homologues.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2,3,5-Trimethylpyrazine (XLogP3 = 2.2); 2,5-Dimethylpyrazine (XLogP3 = 1.1) |
| Quantified Difference | ΔXLogP3 = –0.6 (target vs. TRP); +0.5 (target vs. DP) |
| Conditions | Predicted by XLogP3 algorithm v3.0, PubChem 2021 |
Why This Matters
This XLogP3 difference directly translates to distinct flavor-release profiles, enabling alternative food matrix compatibility that cannot be achieved with standard methylpyrazines.
- [1] PubChem Compound Summary for CID 23273415, N,N,6-Trimethylpyrazin-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/56343-48-7 (accessed May 7, 2026). View Source
- [2] PubChem Compound Summary for CID 521955, 2,3,5-Trimethylpyrazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/14667-55-1 (accessed May 7, 2026). View Source
- [3] PubChem Compound Summary for CID 26153, 2,5-Dimethylpyrazine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/123-32-0 (accessed May 7, 2026). View Source
